molecular formula C23H29ClN2O2 B4708168 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide

N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide

Cat. No. B4708168
M. Wt: 400.9 g/mol
InChI Key: WEBLBJXKNMUXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has shown potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of extensive research. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, an enzyme involved in the initiation of apoptosis. This compound has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer agent. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is its high solubility in water, which makes it easy to use in lab experiments. However, this compound is sensitive to light and air, which can affect its stability. This compound also has a short half-life in vivo, which may limit its effectiveness as an anticancer agent.

Future Directions

For research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide include:
1. Developing more stable analogs of this compound that are less sensitive to light and air.
2. Investigating the use of this compound in combination with other anticancer agents to enhance its effectiveness.
3. Studying the pharmacokinetics of this compound to optimize dosing and administration.
4. Exploring the use of this compound in the treatment of other diseases, such as inflammatory diseases.
Conclusion
This compound is a promising anticancer agent that has shown potential in both in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent. This compound may also have potential as a treatment for other diseases, such as inflammatory diseases.

Scientific Research Applications

N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in various cancer cell lines, including breast, colon, lung, and pancreatic cancer cells, and has shown promising results. This compound has also been tested in animal models of cancer and has been shown to inhibit tumor growth.

properties

IUPAC Name

N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O2/c24-19-5-4-18(21(27)26-6-2-1-3-7-26)11-20(19)25-22(28)23-12-15-8-16(13-23)10-17(9-15)14-23/h4-5,11,15-17H,1-3,6-10,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBLBJXKNMUXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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